molecular formula C3H3ClN2OS B2475310 (5-Chloro-1,2,3-thiadiazol-4-YL)methanol CAS No. 926207-15-0

(5-Chloro-1,2,3-thiadiazol-4-YL)methanol

Cat. No.: B2475310
CAS No.: 926207-15-0
M. Wt: 150.58
InChI Key: FJGPOWZUBACIPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,2,3-thiadiazol-4-YL)methanol typically involves the reaction of 5-chloro-1,2,3-thiadiazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanol derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,2,3-thiadiazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1,2,3-thiadiazol-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

(5-Chloro-1,2,3-thiadiazol-4-YL)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its unique chemical reactivity and biological activity. The presence of the chlorine atom and hydroxymethyl group contributes to its pharmacological properties. The mesoionic nature of thiadiazoles allows for effective interaction with biological targets, facilitating cellular uptake and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that thiadiazole derivatives can inhibit the growth of various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds similar to this compound have demonstrated IC50 values as low as 0.28 µg/mL, indicating strong antiproliferative activity .
  • HepG2 (Liver Cancer) : Related derivatives have shown promising results with IC50 values around 4.37 µM .
  • A549 (Lung Cancer) : Studies report significant cytotoxicity against this cell line as well .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. They have been tested against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth. For instance:

  • Antibacterial : Compounds with similar structures have been reported to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal : Thiadiazole derivatives have also shown antifungal effects in laboratory settings .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at the G2/M phase, leading to apoptosis .
  • Enzyme Inhibition : Some derivatives interact with enzymes such as urease, which is crucial for certain metabolic processes in pathogens.
  • Biochemical Pathways : The compound may influence multiple biochemical pathways due to its ability to interact with various cellular targets .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives suggests good bioavailability due to their ability to cross cellular membranes effectively. This property enhances their potential as therapeutic agents in clinical settings.

Case Studies and Research Findings

Several studies highlight the efficacy of thiadiazole-based compounds:

StudyCompoundCell LineIC50 Value
5-Aryl-1,3,4-ThiadiazoleMCF-70.28 µg/mL
5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG24.37 µM
1,3,4-Thiadiazole DerivativesA549Not specified

These findings demonstrate the compound's potential for further development in cancer therapy.

Properties

IUPAC Name

(5-chlorothiadiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2OS/c4-3-2(1-7)5-6-8-3/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGPOWZUBACIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SN=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926207-15-0
Record name (5-chloro-1,2,3-thiadiazol-4-yl)methanol
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